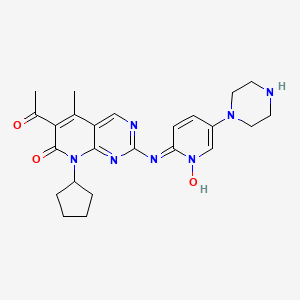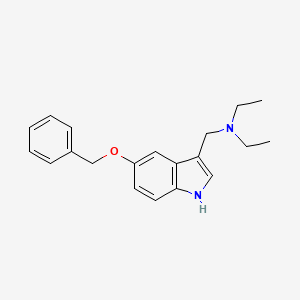
N,N-Diethyl-5-(phenylmethoxy)-1H-indole-3-methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-5-(phenylmethoxy)-1H-indole-3-methanamine: is a synthetic compound belonging to the indole class of chemicals This compound is structurally characterized by an indole core substituted with a phenylmethoxy group at the 5-position and a diethylamino group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-5-(phenylmethoxy)-1H-indole-3-methanamine typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of the indole core.
Substitution: The phenylmethoxy group is introduced at the 5-position of the indole ring through a nucleophilic substitution reaction.
Amination: The diethylamino group is then introduced at the 3-position of the indole ring via a reductive amination reaction.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes:
Large-Scale Reactions: Conducting the substitution and amination reactions in large reactors.
Purification: Using techniques such as crystallization and chromatography to purify the final product.
Quality Control: Ensuring the purity and consistency of the compound through rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-5-(phenylmethoxy)-1H-indole-3-methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The phenylmethoxy and diethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-5-(phenylmethoxy)-1H-indole-3-methanamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other indole derivatives.
Biology: The compound is studied for its interactions with biological systems, particularly its effects on neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a psychoactive agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The compound exerts its effects primarily through its interaction with neurotransmitter receptors in the brain. It acts as an agonist at serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. This interaction leads to altered neurotransmitter release and modulation of neuronal activity, resulting in its psychoactive effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methoxy-N,N-dimethyltryptamine: Another indole derivative with similar psychoactive properties.
N,N-Dimethyltryptamine: A well-known psychedelic compound with a similar indole structure.
5-Methoxy-N,N-diethyltryptamine: A compound with structural similarities and comparable effects.
Uniqueness
N,N-Diethyl-5-(phenylmethoxy)-1H-indole-3-methanamine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of a phenylmethoxy group and a diethylamino group at specific positions on the indole ring differentiates it from other similar compounds.
Eigenschaften
Molekularformel |
C20H24N2O |
|---|---|
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
N-ethyl-N-[(5-phenylmethoxy-1H-indol-3-yl)methyl]ethanamine |
InChI |
InChI=1S/C20H24N2O/c1-3-22(4-2)14-17-13-21-20-11-10-18(12-19(17)20)23-15-16-8-6-5-7-9-16/h5-13,21H,3-4,14-15H2,1-2H3 |
InChI-Schlüssel |
DUSLFZUJBGDPSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pivalamide](/img/structure/B13434002.png)
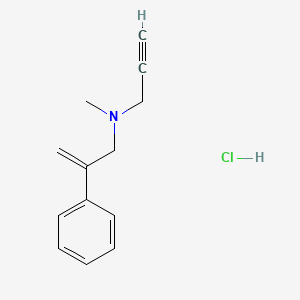
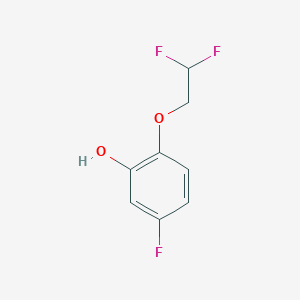
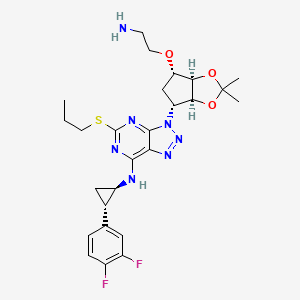
![5-[(Dimethylamino)methyl]-3-methoxy-2(1H)-pyridinone](/img/structure/B13434016.png)


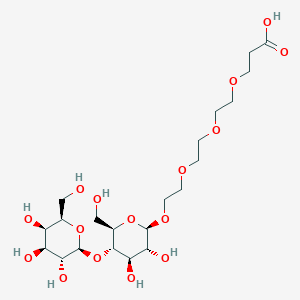
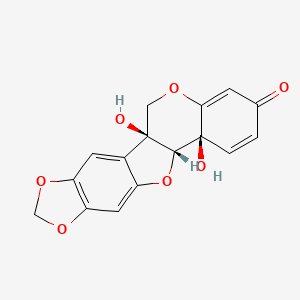
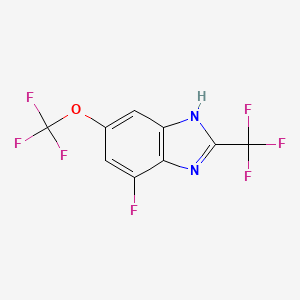
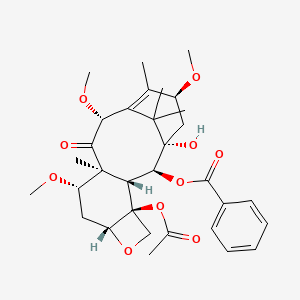
![5-[(2,4-Difluorophenyl)methylcarbamoyl]-3-hydroxy-1-[(4-methyl-1,3-oxazinan-2-yl)methyl]-4-oxopyridine-2-carboxylic acid](/img/structure/B13434050.png)

